4-(Phosphonodifluoromethyl)-L-phenylalanine
Overview
Description
4-(Phosphonodifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phosphonodifluoromethyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen difluoride as an activator . The difluorocarbene then selectively inserts into the aliphatic O-H bond of a precursor molecule, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(Phosphonodifluoromethyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Phosphonodifluoromethyl)-L-phenylalanine can undergo various types of chemical reactions, including:
Substitution Reactions: The phosphonodifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can react with other molecules to form larger, more complex structures through condensation reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Potassium Hydrogen Difluoride: Used as an activator for generating difluorocarbene intermediates.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-(Phosphonodifluoromethyl)-L-phenylalanine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as a building block for enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is utilized in the development of advanced materials and chemical processes, including the synthesis of fluorinated compounds with unique properties.
Mechanism of Action
The mechanism of action of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonodifluoromethyl group can mimic the natural substrate of enzymes, allowing the compound to act as a competitive inhibitor. This interaction can block the enzyme’s active site, preventing the normal substrate from binding and thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Phosphonodifluoromethyl)-L-phenylalanine include:
4-(Phosphono)-L-phenylalanine: Lacks the difluoromethyl group but retains the phosphono group.
4-(Difluoromethyl)-L-phenylalanine: Contains the difluoromethyl group but lacks the phosphono group.
4-(Phosphonodifluoromethyl)-D-phenylalanine: The D-enantiomer of the compound.
Uniqueness
The uniqueness of this compound lies in the presence of both the phosphono and difluoromethyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interact with biological targets in unique ways, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUMKHDIFUQGB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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